3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid is a chemical compound recognized for its unique structural characteristics and potential applications in various fields of research. This compound, with the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol, features a benzoxazole ring fused with a carboxylic acid group and a fluorophenyl substituent. The presence of the fluorine atom enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science .
These reactions are essential for modifying the compound to enhance its biological properties or to develop derivatives for specific applications.
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid exhibits significant biological activities:
Several synthesis methods have been developed for 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid:
These methods allow for the efficient production of the compound while maintaining high yields and purity .
This compound has diverse applications across various scientific fields:
Interaction studies involving 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid focus on its binding affinity to biological targets:
These studies are crucial for elucidating the therapeutic potential of the compound and optimizing its efficacy .
Several compounds share structural similarities with 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(4-Chlorophenyl)-2,1-benzoxazole-5-carboxylic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
3-(Phenyl)-2,1-benzoxazole-5-carboxylic acid | No halogen substituent | Lacks enhanced reactivity from halogen substitution |
2-(4-Fluorophenyl)-benzoxazole | Lacks carboxylic acid functionality | Less polar; different solubility characteristics |
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid contributes to its unique reactivity and biological activity compared to these similar compounds .